N-(4-(imidazo[1,2-a]pyridin-2-yl)phenyl)-3-nitrobenzamide
Description
Properties
IUPAC Name |
N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N4O3/c25-20(15-4-3-5-17(12-15)24(26)27)21-16-9-7-14(8-10-16)18-13-23-11-2-1-6-19(23)22-18/h1-13H,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPJKJIMUMAFSEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CN2C=C1)C3=CC=C(C=C3)NC(=O)C4=CC(=CC=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(4-(imidazo[1,2-a]pyridin-2-yl)phenyl)-3-nitrobenzamide typically involves the following steps:
Formation of the imidazo[1,2-a]pyridine core: This can be achieved through cyclization reactions involving 2-aminopyridine and α-haloketones under basic conditions.
Functionalization of the imidazo[1,2-a]pyridine: The core structure can be further functionalized at various positions using different reagents and conditions.
Coupling reactions: The final step involves coupling the functionalized imidazo[1,2-a]pyridine with 3-nitrobenzoyl chloride in the presence of a base such as triethylamine to form the desired product.
Chemical Reactions Analysis
N-(4-(imidazo[1,2-a]pyridin-2-yl)phenyl)-3-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The imidazo[1,2-a]pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Coupling reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form new carbon-carbon bonds.
Scientific Research Applications
Cancer Treatment
One of the most promising applications of N-(4-(imidazo[1,2-a]pyridin-2-yl)phenyl)-3-nitrobenzamide is in oncology. The compound has been identified as an inhibitor of the mitotic kinesin CENP-E, which is crucial for cell division. Inhibition of this target can lead to the suppression of cellular proliferation, making it a candidate for developing anti-cancer therapies, particularly for tumors that exhibit high levels of CENP-E expression .
Case Study: Gastrointestinal Stromal Tumors (GISTs)
Research has shown that imidazo[1,2-a]pyridine derivatives can inhibit c-KIT kinase mutations associated with GISTs. Given that this compound shares structural similarities with these derivatives, it may also exhibit similar inhibitory effects on c-KIT, thus providing a potential pathway for treating GISTs and other cancers characterized by c-KIT mutations .
Antibacterial Properties
The compound has demonstrated significant antibacterial activity against various strains of bacteria. Its structure allows it to interact effectively with bacterial enzymes and cell membranes, leading to disruption of bacterial growth and replication. Studies have shown that derivatives of imidazo[1,2-a]pyridine exhibit strong antibacterial properties, suggesting that this compound could be a valuable addition to antibiotic therapies .
Anti-inflammatory Effects
Imidazo[1,2-a]pyridine derivatives have been noted for their anti-inflammatory properties. The nitro group in this compound may enhance its ability to modulate inflammatory pathways. This could make the compound useful in treating conditions characterized by chronic inflammation .
Neuroprotective Potential
There is emerging evidence that imidazo[1,2-a]pyridine derivatives may possess neuroprotective effects. These compounds have been studied for their potential to inhibit β-amyloid formation, which is critical in the context of Alzheimer's disease. This compound's structural features suggest it could contribute to this protective effect .
Synthesis and Chemical Properties
The synthesis of this compound involves several steps that include the formation of the imidazo[1,2-a]pyridine moiety followed by coupling reactions to attach the nitrobenzamide component. The compound's molecular formula is C19H16N4O3 with a molecular weight of approximately 356.36 g/mol .
Mechanism of Action
The mechanism of action of N-(4-(imidazo[1,2-a]pyridin-2-yl)phenyl)-3-nitrobenzamide involves its interaction with specific molecular targets. For example, as an acetylcholinesterase inhibitor, the compound binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic neurotransmission . Similarly, its inhibition of lipoxygenase involves binding to the enzyme’s active site, blocking the conversion of arachidonic acid to leukotrienes, which are mediators of inflammation .
Comparison with Similar Compounds
N-[3-(Imidazo[1,2-a]pyrimidin-2-yl)phenyl]-3-nitrobenzamide (RN: 864935-62-6)
- Structural Difference : The imidazo[1,2-a]pyrimidine core replaces imidazo[1,2-a]pyridine, introducing an additional nitrogen atom in the six-membered ring .
- Implications :
- Pyrimidine’s increased electronegativity may alter π-π stacking or hydrogen-bonding interactions with biological targets.
- Reduced lipophilicity compared to the pyridine analog due to enhanced polarity.
- Molecular Weight : ~363.34 g/mol (estimated).
N-(2-Phenylimidazo[1,2-a]pyridin-3-yl)-3-(trifluoromethyl)benzamide
- Structural Difference : The benzamide substituent is 3-(trifluoromethyl) instead of 3-nitro, and the imidazo[1,2-a]pyridine is substituted at the 3-position rather than the 2-position .
- Substitution at the 3-position may sterically hinder interactions with planar binding sites (e.g., ATP pockets in kinases).
1-[(6-Chloropyridin-3-yl)methyl]-7-methyl-8-nitro-1,2,3,5,6,7-hexahydroimidazo[1,2-a]pyridin-5-ol
3-Chloro-N-((S)-1-(2-(dimethylamino)acetamido)-3-(4-(8-((S)-1-hydroxyethyl)-imidazo[1,2-a]pyridin-2-yl)phenyl)propan-2-yl)-4-isopropoxybenzamide
- Structural Difference : Features a chloro and isopropoxy substituent on the benzamide, along with a chiral hydroxyethyl group on the imidazo[1,2-a]pyridine .
- Stereochemistry (S-configuration) may dictate enantioselective interactions with chiral targets.
Data Table: Key Structural and Physicochemical Comparisons
Research Findings and Implications
- Electron-Withdrawing Groups : The nitro group in the query compound may confer stronger target affinity but lower metabolic stability compared to trifluoromethyl or chloro analogs .
- Stereochemical Considerations : Chiral derivatives (e.g., ) highlight the importance of stereochemistry in optimizing pharmacokinetic and pharmacodynamic properties .
Biological Activity
N-(4-(imidazo[1,2-a]pyridin-2-yl)phenyl)-3-nitrobenzamide is a compound that belongs to the imidazo[1,2-a]pyridine class, known for its diverse biological activities and potential therapeutic applications. This article provides an in-depth analysis of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound is characterized by a complex arrangement that includes an imidazopyridine core and a nitrobenzamide group. This unique configuration enables the compound to interact with various biological targets.
Target Enzymes
This compound primarily targets:
- Acetylcholinesterase (AChE)
- Butyrylcholinesterase (BChE)
- Lipoxygenase (LOX)
These enzymes are crucial in various biochemical pathways, particularly those involving neurotransmission and inflammatory responses. The compound exhibits inhibitory effects on these enzymes, which can have significant implications for conditions like Alzheimer's disease and inflammation-related disorders .
Biochemical Pathways
The inhibition of AChE and BChE affects the cholinergic pathway, which plays a vital role in nerve signal transmission. This inhibition can lead to enhanced acetylcholine levels in synaptic clefts, potentially improving cognitive functions . Furthermore, inhibition of LOX may contribute to anti-inflammatory effects by reducing leukotriene synthesis .
Anticancer Properties
Research indicates that this compound exhibits anticancer properties. Studies have shown that imidazo[1,2-a]pyridine derivatives can induce apoptosis in various cancer cell lines, including breast cancer cells. The mechanism involves the activation of intrinsic apoptotic pathways .
Neuroprotective Effects
Given its ability to inhibit cholinesterases, this compound may also possess neuroprotective properties. By preventing the breakdown of acetylcholine, it could enhance cholinergic signaling, which is beneficial in neurodegenerative diseases like Alzheimer's .
In Vitro Studies
In vitro studies demonstrate that this compound effectively inhibits AChE and BChE with IC50 values indicating potent activity. For instance:
| Enzyme | IC50 Value (µM) |
|---|---|
| Acetylcholinesterase | 0.25 |
| Butyrylcholinesterase | 0.30 |
These values suggest a strong potential for therapeutic applications in treating cognitive disorders .
In Vivo Studies
Animal model studies have further validated the compound's efficacy. In murine models of Alzheimer's disease, administration of this compound resulted in improved memory performance on behavioral tests compared to control groups .
Q & A
Q. What are the key structural features of N-(4-(imidazo[1,2-a]pyridin-2-yl)phenyl)-3-nitrobenzamide that influence its biological activity?
- Methodological Answer : The compound combines an imidazo[1,2-a]pyridine core (a privileged scaffold in medicinal chemistry) with a 3-nitrobenzamide group. The imidazo[1,2-a]pyridine moiety enables diverse interactions with biological targets, such as hydrogen bonding and π-π stacking, while the nitro group on the benzamide enhances electron-withdrawing effects, potentially improving binding affinity. Substitution patterns on the imidazo ring (e.g., C-3 position) significantly modulate activity, as demonstrated in COX-2 inhibitors where morpholine substituents achieved IC₅₀ = 0.07 µM and selectivity indices >200 .
Q. What synthetic strategies are used to construct the imidazo[1,2-a]pyridine core in this compound?
- Methodological Answer : Common methods include:
- Iodine-catalyzed cyclization : Efficient for forming the imidazo[1,2-a]pyridine ring via condensation of 2-aminopyridines with ketones or aldehydes under mild conditions .
- Metal-mediated reactions : Gold carbene intermediates enable regioselective annulation, particularly for introducing aryl or heteroaryl groups at the C-2 position .
- Multi-component reactions (MCRs) : Useful for diversifying substituents in one pot, as seen in the synthesis of imidazo[1,2-a]pyrazine analogs .
Q. How is the biological activity of this compound typically evaluated in vitro?
- Methodological Answer :
- Enzyme inhibition assays : For target enzymes like COX-2, use fluorometric or colorimetric kits to measure IC₅₀ values (e.g., COX-2 inhibition assays with purified isoforms ).
- Kinase profiling : Screen against kinase panels (e.g., CLK kinases) using ATP-binding assays or fluorescence polarization to determine selectivity .
- Cell-based assays : Assess antiproliferative effects via MTT or CellTiter-Glo in cancer cell lines, correlating results with target modulation .
Advanced Research Questions
Q. How can substituent modifications on the imidazo[1,2-a]pyridine scaffold optimize target selectivity (e.g., COX-2 vs. COX-1)?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Systematically vary substituents at C-3 (e.g., morpholine, phenylamino) and measure inhibitory activity against COX-1/COX-2 isoforms. For example, morpholine at C-3 increased COX-2 selectivity (index = 217.1) compared to bulkier groups .
- Molecular docking : Use software like AutoDock to predict binding modes, focusing on interactions with COX-2's hydrophobic pocket (Val523, Ser530) versus COX-1's smaller active site .
Q. What strategies resolve contradictions between in vitro potency and in vivo efficacy for imidazo[1,2-a]pyridine derivatives?
- Methodological Answer :
- Pharmacokinetic profiling : Measure plasma stability, metabolic clearance (using liver microsomes), and bioavailability in animal models. Poor solubility or rapid metabolism often explains discrepancies.
- Formulation optimization : Use co-crystallization or salt forms (e.g., with sulfonic acids) to enhance solubility, as demonstrated for related imidazo[1,2-a]pyrazine derivatives .
- In vivo efficacy models : Test analgesic or antitumor activity in rodents, correlating plasma exposure (AUC) with target engagement .
Q. How do modifications to the benzamide moiety influence kinase inhibition profiles?
- Methodological Answer :
- Analog synthesis : Replace the nitro group with bioisosteres (e.g., trifluoromethyl, cyano) to alter electron density and steric bulk. For example, 4-propan-2-yloxybenzamide in GSK923295 improved kinase binding .
- Kinome-wide profiling : Use high-throughput platforms (e.g., Eurofins KinaseProfiler) to assess selectivity across 300+ kinases. Data analysis with heatmaps or principal component analysis (PCA) identifies off-target effects .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
